1,1,1-Trifluoro-3-(3-hydroxypyrrolidin-1-yl)propan-2-one
Overview
Description
1,1,1-Trifluoro-3-(3-hydroxypyrrolidin-1-yl)propan-2-one is a useful research compound. Its molecular formula is C7H10F3NO2 and its molecular weight is 197.15 g/mol. The purity is usually 95%.
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Biological Activity
1,1,1-Trifluoro-3-(3-hydroxypyrrolidin-1-yl)propan-2-one, commonly referred to as a trifluorinated ketone, is a compound with significant potential in medicinal chemistry. Its unique trifluoromethyl group and pyrrolidine moiety contribute to its biological activity, making it a subject of interest for various therapeutic applications.
- Molecular Formula : C7H10F3NO2
- Molecular Weight : 197.15 g/mol
- IUPAC Name : this compound
- CAS Number : 2090848-90-9
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and ion channels. Preliminary studies suggest that compounds with similar structures can enhance GABA(A) receptor activity, leading to potential applications as anesthetics or anticonvulsants .
Anesthetic Properties
Research indicates that analogues of trifluorinated compounds exhibit general anesthetic properties by reducing the minimum alveolar concentration (MAC) of other anesthetics like isoflurane. This suggests that this compound may also possess similar properties .
Anticonvulsant Activity
Compounds in this class have shown potent anticonvulsant effects in various animal models. For instance, studies on related trifluorinated compounds demonstrated efficacy against maximal electroshock (MES) and subcutaneous metrazol (scMET) models, indicating a therapeutic index favorable for anticonvulsant applications .
Study 1: Anesthetic Efficacy
A study evaluated a series of trifluorinated compounds for their ability to modulate MAC in rats. The results indicated that certain analogues significantly reduced MAC without adversely affecting heart rate or blood pressure at therapeutic concentrations. This highlights the potential of this compound as a safer alternative in anesthesia .
Study 2: Anticonvulsant Evaluation
In another investigation focusing on anticonvulsant properties, researchers synthesized several derivatives of trifluorinated ketones and assessed their effects on seizure thresholds. The findings revealed that specific derivatives exhibited strong anticonvulsant activity with minimal side effects, further supporting the therapeutic potential of this compound .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1,1,1-trifluoro-3-(3-hydroxypyrrolidin-1-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)4-11-2-1-5(12)3-11/h5,12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVIZNPIYFFJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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